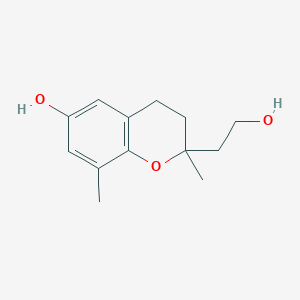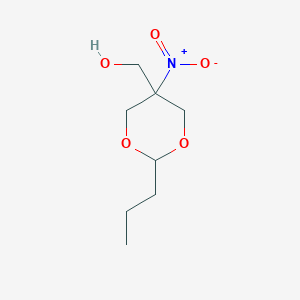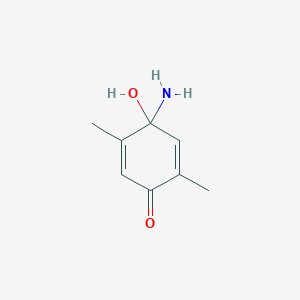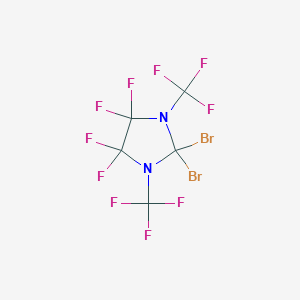
2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to the benzopyran ring, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The compound may modulate various signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldiethanolamine: A compound with similar hydroxyethyl groups but different structural features.
2-Hydroxyethyl disulfide: Contains hydroxyethyl groups and a disulfide bond.
2-Methoxyethanol: Similar in having an ethyl group but differs in its functional groups.
Uniqueness
2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to other similar compounds. Its benzopyran ring and hydroxyethyl group combination make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
93600-67-0 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-10-3-4-13(2,5-6-14)16-12(9)10/h7-8,14-15H,3-6H2,1-2H3 |
Clé InChI |
FAKOHIXYIITGDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OC(CC2)(C)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)


![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)
![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)



![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)




